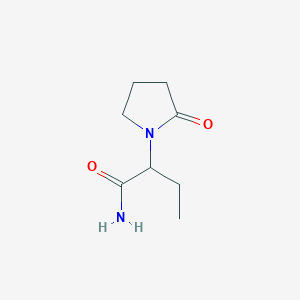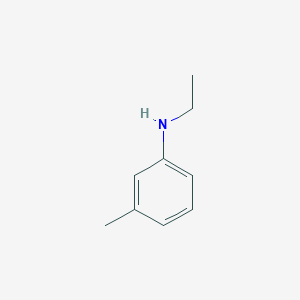
トロンボキサンB2
概要
説明
科学的研究の応用
Thromboxane B2 has several scientific research applications:
作用機序
生化学分析
Biochemical Properties
Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to thromboxane B2 .
Cellular Effects
Thromboxane B2 itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .
Molecular Mechanism
The molecular mechanism of thromboxane B2 involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .
Temporal Effects in Laboratory Settings
The effects of thromboxane B2 over time in laboratory settings are typically assessed through the measurement of serum thromboxane B2, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of thromboxane B2 at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .
Metabolic Pathways
Thromboxane B2 is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .
Transport and Distribution
Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to thromboxane B2 .
Subcellular Localization
The subcellular localization of thromboxane B2 is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .
準備方法
トロンボキサン B2 は、通常、非酵素的加水分解によってトロンボキサン A2 から生成されます。 トロンボキサン A2 は、シクロオキシゲナーゼ(COX-1 または COX-2)とトロンボキサンシンターゼの共同作用によってアラキドン酸から合成されます 。 工業的生産方法では、多くの場合、正確な定量分析のために酵素結合免疫吸着検定(ELISA)が用いられます .
化学反応の分析
トロンボキサン B2 は、次を含むさまざまな化学反応を受けます。
酸化: トロンボキサン B2 は、11-ヒドロキシトロンボキサンデヒドロゲナーゼによって酸化されて、11-デヒドロトロンボキサン B2 を生成することができます.
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: トロンボキサン B2 は、特に特定の試薬の存在下で、置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、酵素反応のためのパラニトロフェニルリン酸(pNPP)が含まれます 。 これらの反応から生成される主要な生成物には、11-デヒドロトロンボキサン B2 および 2,3-ジノルトロンボキサン B2 が含まれます .
科学研究への応用
トロンボキサン B2 は、いくつかの科学研究への応用があります。
類似化合物との比較
特性
IUPAC Name |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866421 | |
| Record name | 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dibenzo[a,l]pyrene](/img/structure/B127179.png)








![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
